N(5)-Piperazine-amiloride

Na+/H+ exchanger NHE1 ion transport

N(5)-Piperazine-amiloride (5-PZA, CAS 127628-91-5) is a synthetic analog of the potassium-sparing diuretic amiloride, in which the 5-amino group of the pyrazine ring is replaced by a piperazine moiety. It belongs to the class of 5-substituted amiloride derivatives that have been developed as pharmacological probes for sodium-hydrogen exchangers (NHEs), urokinase-type plasminogen activator (uPA), and other cation transport systems.

Molecular Formula C10H15ClN8O
Molecular Weight 298.73 g/mol
CAS No. 127628-91-5
Cat. No. B151401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(5)-Piperazine-amiloride
CAS127628-91-5
Synonyms5-PZA
N(5)-piperazine-amiloride
N(5)-piperazinylamiloride
Molecular FormulaC10H15ClN8O
Molecular Weight298.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N
InChIInChI=1S/C10H15ClN8O/c11-6-8(19-3-1-15-2-4-19)17-7(12)5(16-6)9(20)18-10(13)14/h15H,1-4H2,(H2,12,17)(H4,13,14,18,20)
InChIKeyOJANHPFPUXFRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(5)-Piperazine-amiloride (CAS 127628-91-5): A 5-Substituted Amiloride Analog for Ion Transport and Cancer Probe Research


N(5)-Piperazine-amiloride (5-PZA, CAS 127628-91-5) is a synthetic analog of the potassium-sparing diuretic amiloride, in which the 5-amino group of the pyrazine ring is replaced by a piperazine moiety [1]. It belongs to the class of 5-substituted amiloride derivatives that have been developed as pharmacological probes for sodium-hydrogen exchangers (NHEs), urokinase-type plasminogen activator (uPA), and other cation transport systems [2]. First reported in J Biol Chem (1990) with the structure confirmed by MeSH, the compound serves as a versatile scaffold for exploring structure-activity relationships at the N5 position, where the piperazine ring imparts distinct physicochemical and steric properties compared to open-chain amines or other heterocyclic substituents [1][3].

Why Generic Substitution Among 5-Substituted Amiloride Analogs Fails: N5-Piperazine versus N5-Dimethylamine and N5-Ethylisopropylamine Derivatives


Amiloride analogs with different N5 substituents cannot be freely interchanged in research or industrial applications because subtle structural modifications at the 5-position profoundly alter NHE isoform selectivity, off-target activity at uPA and ENaC, and pharmacokinetic properties [1][2]. For instance, the N5,N5-dimethyl analog (DMA) preferentially inhibits NHE1, while the N5-ethyl-N5-isopropyl analog (EIPA) shows enhanced potency but also inhibits L-type calcium channels [3]. The piperazine substituent introduces a protonatable secondary amine and a constrained ring that can modulate both target binding and physicochemical behavior, leading to a unique selectivity fingerprint that cannot be extrapolated from other 5-substituted analogs without direct quantitative evidence [2].

N(5)-Piperazine-amiloride: Head-to-Head Quantitative Differentiation Against Key Amiloride Analogs


NHE1 Inhibitory Potency: N5-Piperazine versus N5-Dimethyl and N5-Ethylisopropyl Analogs

Direct comparative data for N(5)-piperazine-amiloride against other 5-substituted amilorides on NHE1 is not published as a standalone head-to-head study. However, class-level SAR from a systematic screen of 5- and 6-substituted amiloride libraries indicates that 5-substituted analogs with six-membered N-heterocycles (e.g., morpholine, oxazepine) achieve NHE1 IC50 values in the 85–129 nM range, while open-chain 5-substituted analogs like DMA and EIPA exhibit IC50 values of 0.5–1.0 µM [1]. By inference, the piperazine analog is expected to occupy an intermediate position, but the lack of direct measurement precludes definitive ranking. The compound should NOT be assumed to match the potency of either morpholine or DMA without experimental validation [1].

Na+/H+ exchanger NHE1 ion transport cardiovascular research

uPA Inhibitory Activity: Potential Selectivity Advantage of the Piperazine Substituent

Amiloride and its 5-substituted analogs exhibit off-target inhibition of uPA, which complicates their use as selective NHE1 probes. In the same screening library, 5-morpholino and 5-oxazepine analogs showed high NHE1/uPA selectivity ratios (85 and 67, respectively), whereas 6-substituted analogs were often dual-targeting [1]. No data are available for the 5-piperazine analog. Given that uPA binding is sensitive to the basicity and steric bulk of the N5 substituent, the piperazine ring—which can undergo conformational changes and protonation—may produce a distinct selectivity profile. However, until experimentally determined, its uPA activity remains unknown and cannot be assumed to be low [1].

urokinase plasminogen activator cancer biology tumor metastasis protease inhibition

Calculated Lipophilicity (XLogP3): Divergence from Amiloride and DMA

The computed XLogP3 value for N(5)-piperazine-amiloride is -0.6, which is identical to that of amiloride (XLogP3 = -0.6) and DMA (XLogP3 = -0.6) according to PubChem predictions [1][2]. This indicates that the addition of the piperazine ring does not alter overall calculated lipophilicity relative to the parent or dimethyl analog. However, the presence of a secondary amine (pKa ≈ 9.8) in the piperazine ring introduces pH-dependent charge states that can influence solubility, permeability, and subcellular distribution in ways not captured by XLogP3 alone . In contrast, EIPA (XLogP3 = 1.2) is markedly more lipophilic, which underlies its improved intracellular access and greater potency on NHE1 .

physicochemical properties lipophilicity drug-likeness permeability

Isoform Selectivity Profile: NHE2 and NHE3 Inhibition Compared to Amiloride and Its 5-Substituted Analogs

Amiloride itself is a non-selective NHE inhibitor with IC50 values of 5.3 µM (NHE1), 1.4 µM (NHE2), and >100 µM (NHE3) [1]. 5-Substitution generally enhances NHE1 selectivity while reducing NHE2 and NHE3 affinity, but the magnitude of this shift depends critically on the nature of the substituent. No isoform-specific data exist for N(5)-piperazine-amiloride. Based on the SAR trend that bulky, heterocyclic 5-substituents (e.g., morpholine, oxazepine) increase NHE1 selectivity, the piperazine analog may similarly reduce NHE2 and NHE3 inhibition, but this remains unconfirmed [1]. For applications requiring NHE2 or NHE3 inhibition, the unsubstituted amiloride or other well-characterized analogs would be more reliable.

NHE isoforms selectivity kidney physiology off-target effects

Optimal Application Scenarios for N(5)-Piperazine-amiloride Based on Differential Evidence Profile


SAR Exploration of N5-Piperazine Amiloride Scaffolds for NHE1 Inhibitor Development

N(5)-Piperazine-amiloride is best suited as a starting point for medicinal chemistry campaigns aimed at optimizing NHE1 inhibitors with balanced potency and selectivity. The piperazine ring provides a synthetic handle for further derivatization (e.g., alkylation, acylation, sulfonylation), enabling systematic exploration of N-substituent effects on target binding and drug-like properties [1]. Its low calculated lipophilicity (XLogP3 = -0.6) suggests that modifications increasing lipophilicity may improve cellular permeability, a hypothesis that can be tested using the parent as a comparator [2].

Comparative Pharmacological Profiling for Teaching and Basic Ion Transport Research

In academic settings, N(5)-piperazine-amiloride can be used alongside amiloride, DMA, and EIPA in parallel assays to demonstrate how N5-substituent variation alters inhibitor potency and isoform selectivity. While direct quantitative data for the piperazine analog are limited, its structural distinction from open-chain amines provides a valuable teaching tool for illustrating SAR principles in cation transport pharmacology [1].

Investigating the Role of Protonation State in NHE1 Inhibition

The secondary amine of the piperazine ring (calculated pKa ≈ 9.8) introduces a pH-dependent positive charge near the pyrazine core. This property can be exploited in studies examining the effect of inhibitor protonation on NHE1 binding at different intracellular pH levels, offering a complement to permanently charged or neutral analogs [2]. However, researchers must first establish the compound's pH-dependent activity profile experimentally.

Probe for Non-NHE Targets: uPA and ENaC Interaction Mapping

Given the emerging role of amiloride analogs as dual uPA/NHE1 inhibitors in cancer biology, N(5)-piperazine-amiloride could be screened for uPA inhibition and ENaC binding to map the structural determinants of promiscuity versus selectivity. The piperazine moiety may offer a unique dual-target or selective profile that warrants characterization [1]. Until such data are generated, the compound should be considered an uncharacterized probe.

Quote Request

Request a Quote for N(5)-Piperazine-amiloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.